1-(苯磺酰基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenesulfonyl chloride, a compound related to 1-(Benzenesulfonyl)-1,4-diazepane, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

A synthesis and an extensive structural study were performed on a sulfonamide chalcone 1-Benzenesulfonyl-3-(4-bromobenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one with potential antineoplastic application .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride, a related compound, is available in the NIST Chemistry WebBook .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Physical And Chemical Properties Analysis

All substances have distinct physical and chemical properties, and may undergo physical or chemical changes . Physical properties, such as hardness and boiling point, and physical changes, such as melting or freezing, do not involve a change in the composition of matter .

科学研究应用

以下是来自几篇论文的摘要,这些论文可能具有外围相关性,但请注意,它们并未直接涉及 1-(苯磺酰基)-1,4-二氮杂环戊烷的科学研究应用:

- 地西泮的文献计量分析 (2012-2021):

- 摘要:本研究提供了对地西泮研究趋势的文献计量和可视化分析,重点关注过去十年的出版物。它确定了研究热点和趋势,注意到重点关注地西泮的作用机制、在疾病中的应用和药代动力学。该论文表明,地西泮研究正在蓬勃发展,并强调临床应用、药代动力学和风险管理等领域作为当前研究重点 (Mingzhu Zhang 等人,2022)。

- 苯二氮卓类药物的使用和攻击性行为:

- 摘要:本系统评价探讨了苯二氮卓类药物摄入与成年人攻击性行为之间的关联。虽然该综述发现一些苯二氮卓类药物与随后的攻击性行为之间存在中等关联,但发生这种情况的具体条件仍不清楚,这突显了需要在这一领域进行进一步研究 (B. Albrecht 等人,2014)。

作用机制

Target of Action

The primary target of 1-(Benzenesulfonyl)-1,4-diazepane is the Human Neutrophil Elastase (hNE) . hNE is a globular glycoprotein with a molecular weight of about 30kDa . It is a serine proteinase and plays a crucial role in the body’s immune response .

Mode of Action

1-(Benzenesulfonyl)-1,4-diazepane interacts with its target, hNE, as a competitive inhibitor . The compound binds to the active site of the enzyme, preventing the substrate from attaching and thus inhibiting the enzyme’s activity . This interaction results in a decrease in the enzyme’s activity, which can have significant effects on the biochemical pathways in which hNE is involved .

Biochemical Pathways

The inhibition of hNE by 1-(Benzenesulfonyl)-1,4-diazepane affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, 1-(Benzenesulfonyl)-1,4-diazepane can potentially impact these degradation processes, leading to downstream effects on various cellular functions .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and thus its efficacy .

Result of Action

The primary result of 1-(Benzenesulfonyl)-1,4-diazepane’s action is the inhibition of hNE, leading to a decrease in the degradation of certain proteins . This can have various molecular and cellular effects, depending on the specific proteins affected and the role of these proteins in cellular function .

Action Environment

The action, efficacy, and stability of 1-(Benzenesulfonyl)-1,4-diazepane can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules in the environment can potentially impact the compound’s action, either by competing for the same target or by interacting with the compound itself .

安全和危害

未来方向

属性

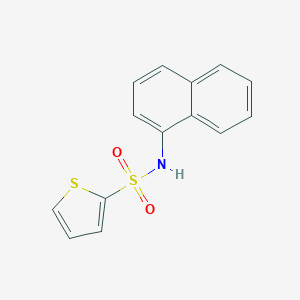

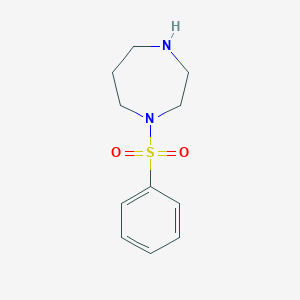

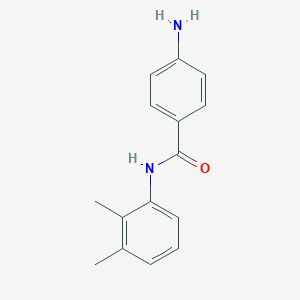

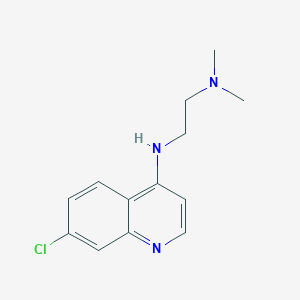

IUPAC Name |

1-(benzenesulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWJUWAQBNHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)